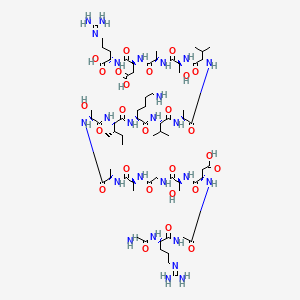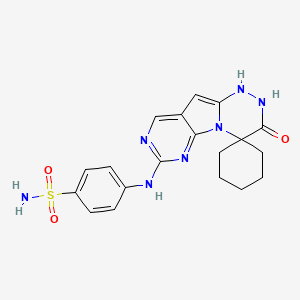
AMPK activator 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMPK activator 13 is a small molecule that selectively activates the alpha-1 subunit of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, activated in response to conditions that deplete cellular energy levels, such as nutrient starvation, hypoxia, and exposure to toxins . This compound has shown potential in inhibiting melanoma cell proliferation by inducing G1-S cell cycle arrest .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AMPK activator 13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency in production .
Análisis De Reacciones Químicas
Types of Reactions: AMPK activator 13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
AMPK activator 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of AMPK in various chemical reactions.
Biology: Investigated for its role in cellular energy homeostasis and its potential therapeutic effects on metabolic disorders.
Medicine: Explored for its potential in treating diseases such as cancer, diabetes, and cardiovascular diseases by modulating AMPK activity
Industry: Utilized in the development of new therapeutic agents targeting AMPK for various medical conditions.
Mecanismo De Acción
AMPK activator 13 exerts its effects by selectively binding to the alpha-1 subunit of AMPK, leading to its activation. This activation involves a conformational change in the AMPK complex, allowing further activation by phosphorylation of threonine-172 in the alpha subunit . The activated AMPK then modulates various metabolic pathways to balance nutrient supply with energy demand .
Comparación Con Compuestos Similares
Compound 2: Another small molecule activator of AMPK with partial allosteric activation of alpha-2 complexes.
Salicylate: Activates AMPK by directly interacting with the beta-1 subunit.
AICAR: A classical AMPK tool compound that is phosphorylated to form ZMP, an activator of AMPK.
Uniqueness: AMPK activator 13 is unique in its selective activation of the alpha-1 subunit of AMPK, making it a valuable tool for studying the specific roles of this subunit in various physiological processes. Its ability to inhibit melanoma cell proliferation further highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C23H21BrN2O |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-2-[1-[(3-methylphenyl)methyl]pyridin-1-ium-3-yl]-1,3-oxazole;bromide |
InChI |
InChI=1S/C23H21N2O.BrH/c1-17-8-10-20(11-9-17)22-14-24-23(26-22)21-7-4-12-25(16-21)15-19-6-3-5-18(2)13-19;/h3-14,16H,15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RZXBFSPJLVWWQP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=C[N+](=CC=C3)CC4=CC=CC(=C4)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)



![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)
![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)

![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)

